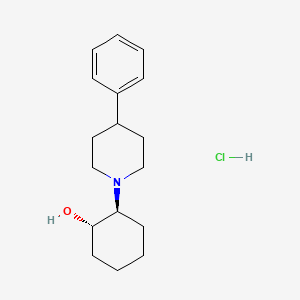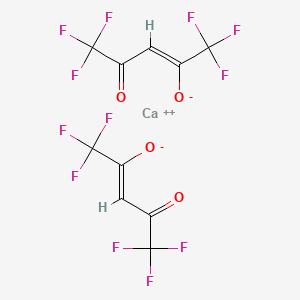
4,5-Bis(chloromethyl)-1,3-dioxol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is an organic compound with the molecular formula C5H6Cl2O3. It is a derivative of dioxolane, featuring two chloromethyl groups attached to the 4th and 5th positions of the dioxolane ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one typically involves the chloromethylation of 1,3-dioxolane derivatives. One common method includes the reaction of 1,3-dioxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of chloromethyl intermediates, which subsequently cyclize to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield hydroxymethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted dioxolane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4,5-Bis(chloromethyl)-1,3-dioxol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, potentially modifying their function. Its reactivity towards nucleophiles makes it a useful tool in biochemical research for probing molecular interactions and pathways.
類似化合物との比較
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Another chloromethylated compound with applications in organic synthesis.
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: A related dioxolane derivative with similar reactivity.
Uniqueness: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one is unique due to its dual chloromethyl groups positioned on a dioxolane ring, providing distinct reactivity and stability compared to other chloromethylated compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.
特性
IUPAC Name |
4,5-bis(chloromethyl)-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNWFRALIHYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)

